4,4'-Bis(hexyloxy)-3-methylazobenzene
Overview
Description
“4,4’-Bis(hexyloxy)-3-methylazobenzene” is a chemical compound that has been used in various studies and experiments . It is often used in the synthesis of liquid crystal polymers .
Synthesis Analysis
The synthesis of “4,4’-Bis(hexyloxy)-3-methylazobenzene” has been described in several studies. For instance, one study reported the synthesis of a related compound, 4,4’-bis[6-(acryloyloxy)hexyloxy]biphenyl, through a two-step polymerization reaction . Another study reported the synthesis of a similar compound, 4,4’-bis[6-(acryloyloxy)hexyloxy]biphenyl, via an improved method that substituted 4,4’-bis[6-(bromo)hexyloxy]biphenyl with 4,4’-bis[6-(hydroxyl)hexyloxy]biphenyl to react with acryloyl chloride instead of potassium acrylate .
Molecular Structure Analysis
The molecular structure of “4,4’-Bis(hexyloxy)-3-methylazobenzene” can be analyzed using various spectroscopic techniques. For example, 1H NMR, 13C NMR, and elemental analysis have been used to characterize a similar compound, 4,4’-bis[6-(acryloyloxy)hexyloxy]biphenyl .
Chemical Reactions Analysis
The chemical reactions involving “4,4’-Bis(hexyloxy)-3-methylazobenzene” are complex and can involve various mechanisms. For example, one study reported that UV light irradiation of liquid crystal elastomers (LCEs) functionalized with azobenzene induces trans–cis isomerization of azobenzene, which reduces the order of the polymer network .
Physical and Chemical Properties Analysis
The physical and chemical properties of “4,4’-Bis(hexyloxy)-3-methylazobenzene” can be analyzed using various techniques. For instance, its structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more can be found on PubChem .
Scientific Research Applications
Photoreactive Materials
Studies on azobenzene derivatives, such as those involving photochromic compounds and azobenzene moieties in crosslinking polymer materials, highlight their potential in creating materials that change properties in response to light exposure. These materials are explored for their applications in creating photoresponsive systems that could be used in data storage, sensors, and actuators due to their ability to undergo reversible trans-to-cis isomerization upon irradiation with light of specific wavelengths (Taguchi et al., 2011).
Liquid Crystal Research
Research on azobenzene-containing liquid crystalline polyphosphates shows that these compounds have significant potential in the field of liquid crystals. The study of thermotropic liquid crystalline polyphosphates containing photoreactive moieties indicates their utility in developing materials with unique electrochemical and photophysical properties, useful for advanced display technologies and optical devices (Rameshbabu & Kannan, 2004).
Organic Semiconductors
The development of organic semiconductors based on benzo[1,2-b:4, 5-b']dithiophene cores showcases the role of azobenzene derivatives in photovoltaic applications. These compounds, with their ability to absorb sunlight over a broad spectrum and suitable energy levels for exciton dissociation, are explored for their use in solution-processed bulk heterojunction solar cells, offering a pathway towards more efficient solar energy conversion (Do et al., 2015).
Molecular Engineering
The synthesis and characterization of azobenzene derivatives in oligomeric liquid crystals highlight the versatility of these compounds in designing materials with tailored properties. By comparing monomers, dimers, and trimers, researchers can explore the relationship between molecular structure and the transitional properties of liquid crystals, potentially leading to innovations in display technologies and other applications where controlled molecular alignment is critical (Henderson, Cook, & Imrie, 2004).
Future Directions
The future directions for research on “4,4’-Bis(hexyloxy)-3-methylazobenzene” could involve further exploration of its properties and potential applications. For example, one study suggested that by incorporating liquid crystalline monomers with reduced aromatic content, both the temperature and irradiation conditions to induce mechanical response are reduced . Another study suggested that photodeformable polymer materials, such as those containing “4,4’-Bis(hexyloxy)-3-methylazobenzene”, could open new prospects for next-generation display, biomedical sensor, and lighting applications with unprecedented color purity .
Properties
IUPAC Name |
(4-hexoxy-3-methylphenyl)-(4-hexoxyphenyl)diazene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N2O2/c1-4-6-8-10-18-28-24-15-12-22(13-16-24)26-27-23-14-17-25(21(3)20-23)29-19-11-9-7-5-2/h12-17,20H,4-11,18-19H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSNKXLZLMMAQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)OCCCCCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.